5-(5-chloro-3-methyl-1-benzothiophen-2-yl)-1-methyl-1H-pyrazol-3-amine
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Overview
Description
5-(5-chloro-3-methyl-1-benzothiophen-2-yl)-1-methyl-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of benzothiophenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chloro-3-methyl-1-benzothiophen-2-yl)-1-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 5-chloro-3-methyl-1-benzothiophene-2-carboxylic acid, which is then converted to its corresponding acid chloride. This intermediate is then reacted with hydrazine to form the pyrazole ring. The final step involves the methylation of the pyrazole nitrogen to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-(5-chloro-3-methyl-1-benzothiophen-2-yl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(5-chloro-3-methyl-1-benzothiophen-2-yl)-1-methyl-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a potential candidate for the development of new drugs or diagnostic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 5-(5-chloro-3-methyl-1-benzothiophen-2-yl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-methyl-1-benzothiophene-2-carboxylic acid
- 5-chloro-3-methyl-1-benzothiophene-2-yl)methanamine
- 2-(5-chloro-3-methyl-1-benzothiophen-2-yl)acetic acid
Uniqueness
5-(5-chloro-3-methyl-1-benzothiophen-2-yl)-1-methyl-1H-pyrazol-3-amine is unique due to the presence of both benzothiophene and pyrazole rings in its structure This combination imparts distinct chemical and biological properties that are not observed in similar compounds
Properties
IUPAC Name |
5-(5-chloro-3-methyl-1-benzothiophen-2-yl)-1-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3S/c1-7-9-5-8(14)3-4-11(9)18-13(7)10-6-12(15)16-17(10)2/h3-6H,1-2H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKDGJQWNHMRNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)C3=CC(=NN3C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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